REACTION_CXSMILES
|
[CH3:1][CH:2]([O:5][C:6](=[O:24])[C:7]1[CH:12]=[CH:11][C:10]([O:13]C(OCC2C=CC=CC=2)=O)=[CH:9][CH:8]=1)[CH2:3][CH3:4].[H][H]>C(OCC)(=O)C.[C].[Pd]>[CH3:1][CH:2]([O:5][C:6](=[O:24])[C:7]1[CH:8]=[CH:9][C:10]([OH:13])=[CH:11][CH:12]=1)[CH2:3][CH3:4] |f:3.4|
|
Name
|
4-carbobenzoxyoxybenzoic acid 1-methylpropyl ester
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
CC(CC)OC(C1=CC=C(C=C1)OC(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
palladium carbon
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
palladium carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered out
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)OC(C1=CC=C(C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |